molecular formula C19H22N2O4S B2784246 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-30-8

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2784246
CAS No.: 921862-30-8
M. Wt: 374.46
InChI Key: FRLUVUSWCLMZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a novel synthetic compound designed for research applications, particularly in oncology and enzyme inhibition studies. This hybrid molecule features a benzenesulfonamide group linked to a 1-methyl-2-oxoindolin (oxindole) scaffold, a structure recognized for its significant biological potential . The benzenesulfonamide moiety is a established pharmacophore in medicinal chemistry, well-known for its ability to inhibit carbonic anhydrase (CA) isoforms . Researchers are particularly interested in benzenesulfonamide derivatives for their selective inhibition of cancer-associated CA isoforms, such as CA IX, which is overexpressed in hypoxic tumors like triple-negative breast cancer . The "tail approach" in drug design, which involves appending functional groups to the benzenesulfonamide core, is often used to enhance potency and selectivity for specific CA isoforms . Concurrently, the oxindole core is a privileged structure in drug discovery. Indole derivatives, including oxindole, are known to regulate numerous proteins and genes involved in cancer development and have demonstrated diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . Several US FDA-approved anti-cancer drugs, such as sunitinib, contain an indole ring in their structure . The integration of these two pharmacophores into a single molecule makes this compound a promising candidate for investigating new mechanisms of action in cancer biology and for developing targeted therapies. Its potential applications include use as a reference standard in assay development, a lead compound in structure-activity relationship (SAR) studies, and a tool compound for exploring enzyme inhibition mechanisms and cellular pathways involved in proliferation and apoptosis. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-5-25-19-12(2)8-16(9-13(19)3)26(23,24)20-15-6-7-17-14(10-15)11-18(22)21(17)4/h6-10,20H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLUVUSWCLMZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical characteristics:

PropertyValue
Molecular Formula C₁₇H₁₇N₃O₄S
Molecular Weight 359.40 g/mol
CAS Number 6484-53-3
LogP 3.281

This sulfonamide derivative features an ethoxy group and a 2-oxoindoline moiety, contributing to its unique pharmacological profile.

Research indicates that 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide interacts with multiple biological targets, influencing various signaling pathways. Its broad-spectrum biological activities include:

  • Cytotoxicity : Demonstrated significant cytotoxic effects against various human cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

Cellular Effects

In vitro studies have shown that this compound exhibits notable effects on cell viability and proliferation. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., MDA-MB-231, HeLa) with IC₅₀ values indicating effective inhibition of cell growth.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound results in cell cycle arrest at the G2/M phase, suggesting disruption of mitotic processes.

Table 1: Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-23112.5Induction of apoptosis
HeLa15.0Cell cycle arrest
A54910.0Inhibition of proliferation

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several key processes:

  • Apoptosis Induction : The compound activates caspases (e.g., caspase-3), leading to programmed cell death in cancer cells.
  • Signal Transduction Pathways : It modulates pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth.

Case Studies

Several studies have evaluated the efficacy of 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in preclinical models:

  • Anticancer Activity : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer.
  • Synergistic Effects : When combined with standard chemotherapeutics (e.g., doxorubicin), it enhanced anticancer efficacy while reducing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and physicochemical properties of benzenesulfonamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzenesulfonamide Key Functional Groups on N-Substituent Biological Activity (Reported) Key Findings
Target Compound 4-ethoxy, 3,5-dimethyl 1-methyl-2-oxoindolin-5-yl Not explicitly reported Hypothesized to exhibit moderate activity due to electron-donating substituents (ethoxy, methyl) reducing acidity and metal chelation potential .
IIIi (from ) Para-nitro Styrylquinolin-7-yl 96.7% HIV integrase inhibition Nitro (electron-withdrawing) enhances acidity, improving metal chelation and inhibitory activity .
IIIa-IIId (from ) Methoxy, hydrogen, bromide Styrylquinolin-7-yl Moderate HIV inhibition Electron-donating groups (methoxy) or neutral substituents reduce activity compared to nitro .
Pyrazolo[1,5-a]pyrimidine derivatives () 4-diazenyl-pyrazole Thiazol-2-yl Antimicrobial activity Heterocyclic substituents (thiazole, pyrazole) enhance broad-spectrum antimicrobial effects .

Key Structural and Functional Insights

Substituent Electronic Effects :

  • The target compound’s 4-ethoxy and 3,5-dimethyl groups are electron-donating, which may reduce the acidity of the sulfonamide proton compared to analogs with electron-withdrawing groups (e.g., nitro in IIIi). Lower acidity diminishes metal chelation capacity, a critical mechanism for enzyme inhibition in HIV integrase (IN) .
  • In contrast, IIIi’s para-nitro group increases sulfonamide acidity, enabling stronger coordination with Mg²⁺ in HIV IN’s active site, correlating with its 96.7% inhibition rate .

However, this moiety lacks the conjugated styrylquinoline system seen in IIIi, which is critical for π-π stacking in HIV IN inhibition . Pyrazolo-pyrimidine derivatives () leverage thiazole and pyrazole rings for antimicrobial activity, suggesting that heterocyclic N-substituents broaden target specificity .

Biological Activity Trends: HIV IN Inhibition: Free hydroxyl or nitro groups on the benzenesulfonamide are optimal for activity. The target compound’s ethoxy group may sterically hinder binding or reduce polarity, limiting efficacy compared to IIIi . Antimicrobial Potential: While the target compound’s indolinone group is untested, structurally related sulfonamides with heterocycles (e.g., thiazole in ) show promise, suggesting the indolinone’s rigidity could mimic these effects .

Research Implications and Gaps

  • Computational Predictions : Molecular docking (e.g., AutoDock Vina ) could model the target compound’s interaction with HIV IN or microbial targets, predicting binding affinity relative to IIIi or pyrazolo-pyrimidines.
  • Synthetic Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the benzenesulfonamide’s para-position or replacing ethoxy with hydroxyl may enhance activity, as evidenced by IIIi .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of a substituted benzene ring followed by coupling with an indolinone moiety. Key steps include:

  • Sulfonylation : Reaction of 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride with 1-methyl-2-oxoindolin-5-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

  • Critical Factors :

  • Temperature : Excess heat during coupling can lead to decomposition; maintaining ≤25°C improves yield.

  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis .

    StepReagents/ConditionsYield RangePurityReference
    SulfonylationDCM, 0–25°C, Et₃N60–75%>90%
    PurificationEthanol/water recrystallization85–92%>95%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), sulfonamide (δ 3.1–3.3 ppm for N–CH₃), and indolinone carbonyl (δ 170–175 ppm) groups. Aromatic protons appear as multiplets between δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the exact mass (C₂₀H₂₃N₂O₄S: calc. 411.1332) .
  • Infrared (IR) : Peaks at 1150–1170 cm⁻¹ (S=O stretching) and 1650–1680 cm⁻¹ (C=O) validate functional groups .

Q. What initial biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) using a stopped-flow CO₂ hydration assay. IC₅₀ values <100 nM suggest therapeutic potential .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤10 µg/mL indicate potency .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ <20 µM warrants further investigation .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and target enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to CA IX. The ethoxy group may occupy the hydrophobic pocket, while the sulfonamide interacts with Zn²⁺ in the active site .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectory). Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinity (ΔG < -8 kcal/mol suggests strong binding) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (7.4 vs. 6.5 for hypoxic CA IX activity), temperature (37°C vs. 25°C), and cell passage number .
  • Purity Validation : HPLC-UV/MS to confirm >98% purity; impurities >2% may skew IC₅₀ values .
  • Meta-Analysis : Compare datasets using tools like RevMan. Heterogeneity (I² >50%) indicates significant variability requiring experimental replication .

Q. How does X-ray crystallography elucidate the three-dimensional conformation and its impact on biological activity?

  • Methodological Answer :

  • Structure Solution : Collect data (λ = 0.71073 Å, 100 K) on a single crystal. SHELXT (intrinsic phasing) solves the structure, and SHELXL refines anisotropic displacement parameters .
  • Key Findings :
  • Torsion Angles : The ethoxy group adopts a gauche conformation (60° dihedral), minimizing steric clash with the indolinone ring .
  • Hydrogen Bonding : Sulfonamide NH forms a 2.8 Å bond with Thr199 in CA IX, critical for inhibition .
  • Activity Correlation : Compounds with planar indolinone moieties (RMSD <0.5 Å) show 10-fold higher potency due to better target fit .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.